(2R,2'S,trans)-7-Hydroxy-saxagliptin
CAS No.:
Cat. No.: VC0202954
Molecular Formula: C₁₈H₂₅N₃O₃
Molecular Weight: 331.41
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₈H₂₅N₃O₃ |
---|---|
Molecular Weight | 331.41 |
Introduction
Chemical Structure and Properties
(2R,2'S,trans)-7-Hydroxy-saxagliptin features a complex molecular architecture with multiple stereogenic centers, as indicated by the specific stereochemical designation in its name. The compound's full chemical name is (1S, 3R, 5S)-2-((S)-2-amino-2-((1R, 3R, 5S, 7R)-3,5-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile, reflecting its intricate stereochemistry and structural arrangement.
The unique structural features of (2R,2'S,trans)-7-Hydroxy-saxagliptin contribute significantly to its biological activity and potential therapeutic applications. The compound's adamantane core provides a rigid, cage-like structure that enhances stability and binding affinity to the DPP-4 enzyme. The presence of the hydroxyl group at the 7-position distinguishes it from its parent compound saxagliptin and may alter its pharmacological profile.
The key physicochemical properties of (2R,2'S,trans)-7-Hydroxy-saxagliptin are summarized in the following table:
Property | Value |
---|---|
Full Chemical Name | (1S, 3R, 5S)-2-((S)-2-amino-2-((1R, 3R, 5S, 7R)-3,5-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
Molecular Formula | C₁₈H₂₅N₃O₃ |
Molecular Weight | 331.41 g/mol |
Structure Type | Dipeptidyl Peptidase-4 Inhibitor |
Key Structural Feature | Adamantane core with hydroxyl group at 7-position |
Stereochemistry | (2R,2'S,trans) configuration |
The stereochemistry of this compound plays a crucial role in its interaction with the DPP-4 enzyme. The "2R" and "2'S" designations indicate specific configurations at two different stereogenic centers, while the "trans" designation refers to the spatial arrangement of particular groups within the molecule . This stereochemical specificity is essential for optimal binding to the target enzyme and subsequent inhibitory activity.
Mechanism of Action
(2R,2'S,trans)-7-Hydroxy-saxagliptin, like other DPP-4 inhibitors, functions primarily by inhibiting the enzyme responsible for degrading incretin hormones, particularly glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These incretin hormones play crucial roles in glucose homeostasis through multiple mechanisms.
The compound's mechanism of action operates through several pathways:
Inhibition of DPP-4 Enzyme
(2R,2'S,trans)-7-Hydroxy-saxagliptin selectively binds to the DPP-4 enzyme, preventing it from degrading incretin hormones. This binding likely occurs at the S1 and S2 binding sites of the enzyme, similar to saxagliptin, which belongs to Class 1 of DPP-4 inhibitors where binding involves interaction between the nitrile group of the cyanopyrrolidine group and Ser630 of the active site .
Enhancement of Incretin Effect
By inhibiting DPP-4, the compound prolongs the half-life and enhances the activity of GLP-1 and GIP. These hormones stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner, improving glycemic control without increasing the risk of hypoglycemia .
Suppression of Glucagon Secretion
The incretin hormones, particularly GLP-1, also suppress glucagon secretion from pancreatic α-cells. Elevated glucagon levels contribute to hyperglycemia through enhanced hepatic glucose production, and by reducing glucagon secretion, (2R,2'S,trans)-7-Hydroxy-saxagliptin can help address the hyperglucagonemia component of type 2 diabetes .
Preservation of β-Cell Function
Long-term use of DPP-4 inhibitors may help preserve β-cell function, potentially slowing the progression of type 2 diabetes. This effect could be particularly valuable given that progressive β-cell dysfunction is a hallmark of the disease .
The specific stereochemistry of (2R,2'S,trans)-7-Hydroxy-saxagliptin and the presence of the 7-hydroxyl group may influence its binding affinity and selectivity for the DPP-4 enzyme, potentially differentiating its pharmacological profile from that of saxagliptin and other DPP-4 inhibitors.
Parameter | 5-Hydroxysaxagliptin Value |
---|---|
Molecular weight (g/mol) | 331.4 |
Compound type | Monoprotic base |
LogP | -1.50 |
ECCS classification | Class 4—Renal |
pKa | 7.6 |
Protein binding (fu) | 1 |
Blood-to-plasma ratio (B/P) | 0.83 |
These properties may be similar for (2R,2'S,trans)-7-Hydroxy-saxagliptin due to structural resemblance, though specific differences may exist due to the position of the hydroxyl group .
Elimination
Saxagliptin is eliminated through both renal and hepatic pathways. Approximately 75% of saxagliptin is excreted in the urine, with 24% as unchanged drug, 36% as 5-hydroxy saxagliptin, and the remainder as other metabolites . About 22% of saxagliptin is eliminated in feces, representing the fraction excreted in bile or unabsorbed from the gastrointestinal tract .
The half-life of saxagliptin is approximately 2.5 hours, while 5-hydroxy saxagliptin has a half-life of about 3.1 hours . The elimination profile of (2R,2'S,trans)-7-Hydroxy-saxagliptin may follow similar patterns, though specific pharmacokinetic studies would be needed to confirm this.
Comparison with Other DPP-4 Inhibitors
(2R,2'S,trans)-7-Hydroxy-saxagliptin belongs to the broader class of DPP-4 inhibitors, which includes several compounds used in type 2 diabetes management. Understanding how it compares to other agents in this class provides valuable context for its potential clinical utility.
Structural and Functional Comparison
DPP-4 inhibitors can be categorized into three classes based on their binding interactions with the enzyme :
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Class 1: Includes saxagliptin and vildagliptin, which bind only to the S1 and S2 binding sites
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Class 2: Includes linagliptin and alogliptin, which interact with the S1 sub-pocket or, in linagliptin's case, with both S1 and S2 sub-pockets
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Class 3: Includes sitagliptin and teneligliptin, which bind to the S2-extensive site and exhibit the highest inhibitory capability among gliptins
As a structural analog of saxagliptin, (2R,2'S,trans)-7-Hydroxy-saxagliptin likely belongs to Class 1, though the additional hydroxyl group may modify its binding characteristics .
The following table compares key features of (2R,2'S,trans)-7-Hydroxy-saxagliptin with other prominent DPP-4 inhibitors:
Compound | Structure Type | Binding Class | Distinguishing Features | Elimination |
---|---|---|---|---|
(2R,2'S,trans)-7-Hydroxy-saxagliptin | DPP-4 Inhibitor | Likely Class 1 | Hydroxyl group at 7-position | Unknown (likely mixed) |
Saxagliptin | DPP-4 Inhibitor | Class 1 | Five times more active than vildagliptin | Mixed (renal and hepatic) |
Sitagliptin | DPP-4 Inhibitor | Class 3 | First commercialized DPP-4 inhibitor | Primarily renal |
Vildagliptin | DPP-4 Inhibitor | Class 1 | Twice-daily dosing | Primarily renal |
Linagliptin | DPP-4 Inhibitor | Class 2 | Eightfold higher activity than alogliptin | Primarily enterohepatic |
Alogliptin | DPP-4 Inhibitor | Class 2 | Uracil ring structure | Primarily renal |
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